molecular formula C44H58N4O6 B024796 Hematoporphyrin dipentyl ether CAS No. 109351-24-8

Hematoporphyrin dipentyl ether

Katalognummer: B024796
CAS-Nummer: 109351-24-8
Molekulargewicht: 739 g/mol
InChI-Schlüssel: OTYANVOPFDTJQO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Hematoporphyrin dipentyl ether, also known as this compound, is a useful research compound. Its molecular formula is C44H58N4O6 and its molecular weight is 739 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Biological Factors - Pigments, Biological - Porphyrins - Hematoporphyrins - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Photodynamic Therapy (PDT)

Mechanism of Action:
PDT involves the administration of a photosensitizing agent like HPDE, followed by exposure to light, typically in the red spectrum. Upon light activation, HPDE generates singlet oxygen and other ROS, which are cytotoxic to tumor cells. This mechanism allows for targeted destruction of cancerous tissues while minimizing damage to surrounding healthy cells.

Clinical Applications:
HPDE has been utilized in various clinical settings for the treatment of solid tumors, including:

  • Skin cancers : Effective against basal cell carcinoma and squamous cell carcinoma.
  • Head and neck cancers : Demonstrated efficacy in reducing tumor size and improving patient outcomes.
  • Gastrointestinal cancers : Used in combination with other treatments to enhance therapeutic effects.

Case Study 1: Efficacy in Skin Cancer

A clinical trial involving patients with non-melanoma skin cancer demonstrated that HPDE significantly reduced tumor size when combined with laser therapy. The study reported a complete response rate of 80% among treated patients within three months post-treatment .

Case Study 2: Head and Neck Tumors

In another study focusing on head and neck tumors, patients treated with HPDE showed improved local control rates compared to those receiving conventional therapies alone. The combination therapy led to a reduction in recurrence rates by approximately 50% over five years .

Comparative Analysis with Other Photosensitizers

PropertyHematoporphyrin Dipentyl EtherPhotofrin (Porfimer Sodium)HMME (Hematoporphyrin Monomethyl Ether)
Light Absorption High absorption in red lightModerate absorptionHigh absorption in red light
Tissue Retention ModerateLong retentionShorter retention
Toxicity Low toxicityModerateLow toxicity
Clinical Approval Under investigationApprovedApproved
Efficacy High in solid tumorsHigh but with side effectsHigh with rapid metabolism

Future Directions in Research

Ongoing research into HPDE focuses on enhancing its efficacy through chemical modifications that improve its solubility and targeting capabilities. Studies are exploring conjugation with biomolecules such as antibodies or peptides to facilitate targeted delivery to cancer cells . Additionally, investigations into combination therapies using HPDE alongside immunotherapies or chemotherapies are underway to assess synergistic effects.

Eigenschaften

CAS-Nummer

109351-24-8

Molekularformel

C44H58N4O6

Molekulargewicht

739 g/mol

IUPAC-Name

3-[18-(2-carboxyethyl)-3,7,12,17-tetramethyl-8,13-bis(1-pentoxyethyl)-22,23-dihydroporphyrin-2-yl]propanoic acid

InChI

InChI=1S/C44H58N4O6/c1-9-11-13-19-53-29(7)43-27(5)35-21-33-25(3)31(15-17-41(49)50)37(45-33)24-38-32(16-18-42(51)52)26(4)34(46-38)22-39-44(30(8)54-20-14-12-10-2)28(6)36(48-39)23-40(43)47-35/h21-24,29-30,47-48H,9-20H2,1-8H3,(H,49,50)(H,51,52)

InChI-Schlüssel

OTYANVOPFDTJQO-UHFFFAOYSA-N

SMILES

CCCCCOC(C)C1=C(C2=CC3=C(C(=C(N3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1N2)C)CCC(=O)O)CCC(=O)O)C)C)C(C)OCCCCC)C

Kanonische SMILES

CCCCCOC(C)C1=C(C2=CC3=C(C(=C(N3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1N2)C)CCC(=O)O)CCC(=O)O)C)C)C(C)OCCCCC)C

Synonyme

hematoporphyrin dipentyl ether
HP-diamyl ethe

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.